molecular formula C21H23D4ClN2O2 B602479 Hydroxyzine d4 CAS No. 1219908-92-5

Hydroxyzine d4

Cat. No. B602479
M. Wt: 378.93
InChI Key:
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Description

Hydroxyzine is an antihistamine that works by preventing the effects of a substance called histamine, which is produced by the body . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery. This medicine is also used to relieve symptoms of allergic conditions (e.g., chronic urticaria and atopic and contact dermatoses) .


Synthesis Analysis

Hydroxyzine D4 is the labelled analogue of Hydroxyzine, which is a histamine H1 receptor antagonist with an anti-allergic property . The synthesis of hydroxyzine-d8 was accomplished by coupling piperazine-d8 with 4-chlorobenzhydryl chloride followed by the reaction of the first intermediate .


Molecular Structure Analysis

Hydroxyzine has a molecular formula of C21H27ClN2O2 . The structure of Hydroxyzine D4 is similar to that of Hydroxyzine, but with four hydrogen atoms replaced by deuterium .


Chemical Reactions Analysis

The kinetics of the oxidation reaction of Hydroxyzine hydrochloride with potassium peroxymonosulfate was studied depending on the pH of the medium . It was established for the first time that the kinetics of the reaction of N-oxidation of Hydroxyzine obeyed the general laws of the mechanism of specific acid–base catalysis, proceeded quantitatively and stoichiometrically according to the mechanism of nucleophilic substitution of the β-oxygen atom of the peroxyacid group of peroxymonosulfate ions .

Scientific Research Applications

  • Postmortem Redistribution Studies :

    • Hydroxyzine has been studied for its postmortem redistribution, comparing peripheral blood, central blood, and liver concentrations in medical examiner cases. It suggests moderate postmortem redistribution of hydroxyzine (McIntyre et al., 2013).
  • Synthesis of Deuterium Labeled Hydroxyzine :

    • Research on the synthesis of deuterium-labeled isotopes of hydroxyzine (hydroxyzine-d8) has been conducted. This is useful for further research and quantification analysis of hydroxyzine using HPLC-MS/MS techniques (Vohra et al., 2015).
  • Pharmacokinetics in Animals :

    • Studies have explored the pharmacokinetics of hydroxyzine and its metabolite cetirizine in horses, providing insights into appropriate regulatory recommendations for its use in performance animals (Knych et al., 2019).
  • Topical Delivery Systems :

    • Research on hydroxyzine hydrochloride microsponges for topical delivery aimed at reducing side effects associated with oral formulations. The study focused on creating a drug-loaded dosage form for controlled release into the skin (Rizkalla et al., 2011).
  • Effect on Ischemia-Reperfusion Injury :

    • Hydroxyzine has been investigated for its role in reducing necrosis in ischemia-reperfusion injury in rat skin flaps, comparing its effectiveness with other agents like vitamin C and cimetidine (Georgopoulos et al., 2012).
  • Electrochemical Studies for Drug Assay :

    • An electrochemical study on hydroxyzine at a glassy carbon electrode has been carried out, developing a voltammetric procedure for assay of hydroxyzine in commercial tablets and human serum (Beltagi et al., 2008).

properties

CAS RN

1219908-92-5

Product Name

Hydroxyzine d4

Molecular Formula

C21H23D4ClN2O2

Molecular Weight

378.93

Purity

98% HPLC

Related CAS

68-88-2 (unlabelled)

synonyms

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1- yl}ethoxy)(D4)ethan-1-ol

tag

Hydroxyzine

Origin of Product

United States

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